molecular formula C14H10Cl2N6O2 B5851425 4-amino-N'-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B5851425
M. Wt: 365.2 g/mol
InChI Key: JJKXDJLNNVXIAK-UHFFFAOYSA-N
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Description

4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a dichlorophenyl group, an oxadiazole ring, and an amidine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and nitriles under dehydrating conditions.

    Formation of the amidine group: The amidine group is introduced through the reaction of amines with nitriles or amidoximes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and as a lead compound for new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.

    Interfering with cellular pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide can be compared with other similar compounds, such as:

    4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide: Differing by the presence of a carboxamide group instead of a carboximidamide group.

    4-amino-N’-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-thiadiazole-3-carboximidamide: Differing by the presence of a thiadiazole ring instead of an oxadiazole ring.

Properties

IUPAC Name

4-amino-N'-[[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N6O2/c15-7-1-3-9(10(16)5-7)11-4-2-8(23-11)6-19-20-13(17)12-14(18)22-24-21-12/h1-6H,(H2,17,20)(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKXDJLNNVXIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=NN=C(C3=NON=C3N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=N/N=C(/C3=NON=C3N)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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